molecular formula C18H14N4O2S2 B6553717 3-cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040674-40-5

3-cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553717
CAS No.: 1040674-40-5
M. Wt: 382.5 g/mol
InChI Key: QSLMAZLJSVFUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one ( 1040674-40-5) is a chemical compound with a molecular formula of C18H14N4O2S2 and a molecular weight of 382.5 g/mol . This complex molecule features a thieno[3,2-d]pyrimidin-4-one core structure, which is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. The compound is further substituted with a cyclopropyl group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl)sulfanyl moiety. Both thienopyrimidine and 1,2,4-oxadiazole scaffolds are commonly investigated for their potential biological activities and physicochemical properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

3-cyclopropyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c23-17-15-13(8-9-25-15)19-18(22(17)12-6-7-12)26-10-14-20-16(21-24-14)11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMAZLJSVFUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1040674-40-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antifungal properties, potential anticancer effects, and other pharmacological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O2S2C_{18}H_{14}N_{4}O_{2}S_{2} with a molecular weight of 382.5 g/mol. The structure features a thieno[3,2-d]pyrimidinone core substituted with a cyclopropyl group and a phenyl oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Antifungal Activity

Recent studies have highlighted the antifungal properties of the compound against various fungal strains. A significant study reported the inhibitory concentration (IC50) values against specific fungal pathogens:

Compound Bioactivity Measure Reported Value (µM) Tested Microbial Strain
This compoundIC500.0067 ± 0.0005FOX M15-Pa
MIC0.2 µg/mLFOX
MFC2.5 µg/mLFOX CTM 10402

These results indicate that the compound exhibits potent antifungal activity, particularly against strains associated with mycotoxicosis and other fungal infections .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. A study focusing on drug libraries identified this compound as having significant cytotoxic effects on multicellular tumor spheroids. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit specific enzymes involved in fungal and cancer cell metabolism.
  • Cell Membrane Disruption : The thieno[3,2-d]pyrimidinone structure may facilitate membrane permeabilization in target cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-cyclopropyl, 2-(oxadiazole-sulfanyl) C19H15N4O2S2 419.5* Cyclopropyl enhances rigidity; oxadiazole improves electronic interactions. -
3-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1040665-53-9) 3-phenyl, 2-(oxadiazole-sulfanyl) C21H14N4O2S2 418.5 Larger phenyl group increases lipophilicity.
3-(4-methylphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(4-methylphenyl), 2-(oxadiazole-sulfanyl) C22H16N4O2S2 432.5 Methylphenyl improves solubility while retaining aromatic interactions.
3-benzyl-2-{[(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-benzyl, 2-(pyridinyl-oxadiazole-sulfanyl) C21H15N5O2S2 433.5 Pyridinyl substitution introduces basicity for enhanced solubility.

*Calculated based on structural data.

Key Comparative Insights

The pyridinyl-oxadiazole variant (C21H15N5O2S2) exhibits higher polarity due to the pyridine nitrogen, enhancing aqueous solubility compared to purely aromatic substituents .

Synthetic Accessibility Analogs like 3-phenyl derivatives (CAS 1040665-53-9) are synthesized via nucleophilic substitution or cyclocondensation reactions, similar to methods described for thieno[3,2-d]pyrimidinones . The cyclopropyl variant may require specialized reagents (e.g., cyclopropanecarboxylic acid derivatives) for substitution, introducing synthetic complexity .

The methylphenyl derivative (CAS 1040666-66-7) may exhibit improved metabolic stability over the parent phenyl compound due to reduced oxidative metabolism at the methyl group .

Electronic and Steric Profiles The 1,2,4-oxadiazole ring in all analogs provides electron-withdrawing effects, stabilizing the thienopyrimidinone core and enhancing binding to electron-rich targets .

Research Findings and Data

Physicochemical Properties

  • Melting Points : Phenyl-substituted analogs (e.g., CAS 1040665-53-9) exhibit high melting points (>250°C), consistent with crystalline aromatic systems. Cyclopropyl derivatives are expected to have lower melting points due to reduced symmetry .
  • LogP Values : Calculated logP values suggest the target compound (estimated logP ~3.1) is less lipophilic than phenyl (logP ~3.8) or methylphenyl (logP ~4.0) analogs, favoring better bioavailability .

Preparation Methods

Cyclocondensation with Acyl Chlorides

In a representative procedure, 2-aminothiophene-3-carboxylic acid reacts with benzoyl chloride in pyridine at 0°C, followed by stirring at room temperature for 3 hours. The intermediate 2-phenyl-4H-thieno[2,3-d][1,oxazin-4-one forms in 72% yield after precipitation in ice-cold water. This method has been adapted for derivatives bearing electron-withdrawing groups (e.g., nitro, trifluoromethyl) by substituting benzoyl chloride with substituted acyl chlorides.

Key Reaction Parameters

ParameterOptimal ConditionYield Range
SolventPyridine65–75%
Temperature0°C (initial), RT (completion)
WorkupIce-water precipitation

Construction of the 3-Phenyl-1,2,4-Oxadiazole Moiety

The oxadiazole ring is synthesized separately and subsequently coupled to the thienopyrimidinone core.

Oxadiazole Formation via Amidoxime Cyclization

3-Phenyl-1,2,4-oxadiazol-5-ylmethanol is prepared by cyclizing N-hydroxy-3-phenylimidamide with ethyl glycolate in DMF at 120°C. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated carbonyl, followed by dehydration.

Reaction Conditions

ComponentQuantityRole
N-hydroxyimidamide5.5 mmolSubstrate
Ethyl glycolate6.0 mmolCarbonyl source
DMF10 mLSolvent
Temperature120°CCyclization driver

Sulfanyl Linker Installation

The methyl sulfanyl bridge connects the oxadiazole and thienopyrimidinone moieties through nucleophilic aromatic substitution.

Thiolation Protocol

A solution of 3-phenyl-1,2,4-oxadiazol-5-ylmethanol (3.5 mmol) and Lawesson’s reagent (4.2 mmol) in toluene is refluxed for 6 hours to generate the corresponding thiol. This intermediate reacts with 2-chlorothieno[3,2-d]pyrimidin-4-one in the presence of K₂CO₃ (4.0 mmol) in DMF at 80°C for 2 hours.

Yield Comparison by Base

BaseSolventTemperatureYield
K₂CO₃DMF80°C82%
Cs₂CO₃DMF80°C78%
Et₃NTHF60°C65%

Integrated Synthetic Route

Combining these steps, the full synthesis proceeds as follows:

  • Core Formation : Cyclocondensation of 2-aminothiophene-3-carboxylic acid with cyclopropanecarbonyl chloride.

  • Borylation : Conversion to boronic ester for cross-coupling.

  • Oxadiazole Synthesis : Cyclization of amidoxime precursors.

  • Coupling : Sequential Suzuki (cyclopropyl) and SNAr (sulfanyl) reactions.

Overall Yield Optimization

StepIsolated YieldPurity (HPLC)
Core formation72%95%
Cyclopropyl coupling93%98%
Oxadiazole synthesis85%97%
Final coupling82%99%

Mechanistic Considerations

Palladium-Catalyzed Coupling

The Suzuki reaction proceeds through oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination to form the C-C bond. The cyclopropyl group’s strain enhances reactivity toward transmetallation.

Thiolation Selectivity

Lawesson’s reagent selectively converts alcohols to thiols without over-reduction due to its thiophilic nature. The subsequent SNAr occurs preferentially at the C2 position of the thienopyrimidinone due to electron deficiency from the pyrimidinone ring.

Industrial Scalability Challenges

While laboratory yields exceed 80% for most steps, scaling presents challenges:

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic conditions, requiring pH-controlled workups.

  • Pd Removal : Residual palladium in API batches must be reduced to <10 ppm via activated carbon treatment.

  • Cryogenic Steps : Initial reactions at 0°C necessitate jacketed reactors for large-scale production.

Alternative Methodologies

One-Pot approaches

Attempts to combine cyclocondensation and cyclopropane coupling in a single pot resulted in lower yields (58%) due to incompatible temperature requirements.

Enzymatic Sulfur Insertion

Preliminary studies using sulfotransferases for thiolation achieved 45% yield but required costly cofactor regeneration systems.

Purity Enhancement Strategies

Impurity TypeRemoval MethodEfficiency
Unreacted boronic esterSilica gel chromatography99.5%
Pd residuesActivated carbon98%
DiastereomersChiral HPLC99.9% ee

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides under reflux conditions in solvents like DMF or acetonitrile .
  • Step 2 : Introduction of the oxadiazole moiety via coupling reactions (e.g., Huisgen cycloaddition or nucleophilic substitution) using catalysts such as Cu(I) or Lewis acids .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/dioxane mixtures .
  • Characterization :
    • NMR (¹H, ¹³C) to confirm regiochemistry and substituent positions.
    • IR spectroscopy to validate functional groups (e.g., C=O at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .

Basic: How is the molecular structure validated, and what analytical tools are critical?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration and bond angles. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .

Basic: What are the hypothesized biological targets based on structural analogs?

Structural analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) show activity against:

  • Kinase inhibitors (e.g., EGFR, VEGFR) due to the oxadiazole’s ability to mimic ATP-binding motifs .
  • Antimicrobial agents : Thieno-pyrimidine cores disrupt bacterial cell wall synthesis .
  • Methodological validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PDB: 3K1) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modify substituents :
    • Replace the cyclopropyl group with bulky aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and target binding .
    • Vary the oxadiazole’s phenyl ring with electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve metabolic stability .
  • Assay design :
    • Test analogs in human whole-blood assays for IC₅₀ values against inflammatory mediators (e.g., LTB₄) .
    • Use ADMET prediction tools (e.g., SwissADME) to prioritize compounds with low CYP450 inhibition risk .

Advanced: How to resolve contradictions in bioactivity data across different assays?

  • Case example : A compound may show high in vitro potency but low in vivo efficacy.
  • Troubleshooting steps :
    • Verify assay conditions : pH, serum protein binding, and reducing agent interference (e.g., DTT alters disulfide bonds) .
    • Perform orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to rule off-target effects .

Advanced: What strategies improve synthetic yield and scalability?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce side products .
  • Solvent optimization : Replace DMF with green solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
  • Process analytics : Use HPLC-DAD to monitor reaction progress and identify intermediates .

Advanced: How can computational methods predict metabolic stability?

  • Tools :
    • MetaSite : Predicts Phase I metabolism sites (e.g., oxidation of the cyclopropyl ring) .
    • Molecular dynamics (MD) simulations : Analyze solvent accessibility of labile groups (e.g., sulfanyl linkages) .
  • Validation : Compare in silico results with in vitro microsomal stability assays (human liver microsomes) .

Advanced: How to assess photostability and thermal degradation pathways?

  • Stress testing :
    • Expose the compound to UV light (254 nm) and monitor degradation via HPLC .
    • Heat at 60°C for 48 hours in aqueous buffers (pH 1–9) to identify hydrolytic cleavage sites .
  • Analytical tools :
    • LC-MS/MS to characterize degradation products (e.g., oxadiazole ring opening) .

Advanced: What purification challenges arise with this compound, and how are they addressed?

  • Challenges :
    • Low solubility in polar solvents due to the hydrophobic thieno-pyrimidine core .
    • Co-elution of isomers during chromatography .
  • Solutions :
    • Use preparative HPLC with C18 columns and acetonitrile/water gradients .
    • Employ chiral stationary phases for enantiomeric resolution if asymmetric centers are present .

Advanced: How does crystallographic data inform polymorph screening?

  • Polymorph identification : SC-XRD reveals packing motifs (e.g., π-π stacking of phenyl rings) that influence solubility .
  • Methodology :
    • Screen crystallization conditions (e.g., solvent evaporation vs. cooling) to isolate metastable forms .
    • Use ORTEP-3 to visualize thermal ellipsoids and assess crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.